molecular formula C19H16N2O3S B11443661 N-(4-methylphenyl)-6-(phenylsulfonyl)pyridine-3-carboxamide

N-(4-methylphenyl)-6-(phenylsulfonyl)pyridine-3-carboxamide

Cat. No.: B11443661
M. Wt: 352.4 g/mol
InChI Key: OTWCZQGJPIQKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(benzenesulfonyl)-N-(4-methylphenyl)pyridine-3-carboxamide is a compound that belongs to the class of sulfonyl pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzenesulfonyl)-N-(4-methylphenyl)pyridine-3-carboxamide typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of 6-chloropyridine-3-carboxamide with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(benzenesulfonyl)-N-(4-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

6-(benzenesulfonyl)-N-(4-methylphenyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(benzenesulfonyl)-N-(4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 6-(benzenesulfonyl)-N-phenylpyridine-3-carboxamide
  • 6-(benzenesulfonyl)-N-(4-chlorophenyl)pyridine-3-carboxamide
  • 6-(benzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide

Uniqueness

6-(benzenesulfonyl)-N-(4-methylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

6-(benzenesulfonyl)-N-(4-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H16N2O3S/c1-14-7-10-16(11-8-14)21-19(22)15-9-12-18(20-13-15)25(23,24)17-5-3-2-4-6-17/h2-13H,1H3,(H,21,22)

InChI Key

OTWCZQGJPIQKKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.